(Tyr0)-C-Peptide (dog) is a modified form of C-peptide, which is derived from proinsulin during the synthesis of insulin. The C-peptide plays a crucial role in the regulation of insulin secretion and glucose metabolism. The modification involves the addition of a tyrosine residue at the N-terminal, enhancing its stability and biological activity, making it particularly relevant in veterinary medicine and research focused on canine physiology. This compound is synthesized primarily for scientific applications, including studies on insulin function and potential therapeutic uses in treating diabetes in dogs.
The primary sources of information regarding (Tyr0)-C-Peptide (dog) include scientific research articles, synthesis protocols, and biochemical analysis studies. Notable references include studies published in journals such as PubMed and SpringerLink, which detail its synthesis, properties, and applications in veterinary science .
(Tyr0)-C-Peptide (dog) falls under the category of peptide hormones. It is classified as a bioactive peptide due to its role in metabolic processes related to insulin. Its structural classification aligns it with other C-peptides from various species, including humans and pigs, though it possesses unique modifications that distinguish it from these analogs.
The synthesis of (Tyr0)-C-Peptide (dog) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to create the peptide chain. The process begins with the attachment of a protected amino acid to a solid resin, followed by the stepwise addition of subsequent protected amino acids.
The molecular structure of (Tyr0)-C-Peptide (dog) features a linear sequence of amino acids with a tyrosine residue added at the N-terminal position. This modification enhances its stability compared to unmodified C-peptides.
(Tyr0)-C-Peptide (dog) can participate in various chemical reactions:
These reactions are crucial for understanding the stability and reactivity of (Tyr0)-C-Peptide (dog) under physiological conditions and during experimental manipulations.
The mechanism by which (Tyr0)-C-Peptide (dog) exerts its effects involves interaction with specific receptors on target cells:
(Tyr0)-C-Peptide (dog) has several significant applications:
Future research may focus on further elucidating its mechanisms, optimizing synthesis methods, and exploring additional therapeutic applications within veterinary medicine.
(Tyr⁰)-C-Peptide (dog) is a synthetic 31-amino acid peptide analog of endogenous canine C-peptide, distinguished by an N-terminal tyrosine residue (Tyr⁰) not present in the native sequence. Its molecular formula is C₁₄₆H₂₃₄N₃₈O₅₁, with a molecular weight of 3,337.69 Da [2] [8]. Biochemically, it belongs to the proinsulin-derived peptide family, serving as a structural and functional mimic of the connecting peptide (C-peptide) excised during proinsulin processing in pancreatic β-cells. The peptide sequence is:Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln [2] [8].
Unlike endogenous C-peptide, the (Tyr⁰) modification enhances detection in immunoassays and experimental settings due to improved antibody recognition. This peptide is classified as a biomedical research tool used to study insulin biosynthesis dynamics, beta-cell function, and potential therapeutic applications in diabetes mellitus in canines [2] [5].
Table 1: Comparative C-Peptide Sequences Across Species
Species | Amino Acid Sequence Length | Conserved Residues | Unique Features |
---|---|---|---|
Dog (Native) | 31 | 8 conserved positions | Glutamine-rich C-terminus |
Dog (Tyr⁰ variant) | 31 + N-terminal Tyr | Same as native + Tyr⁰ | Enhanced immunoreactivity |
Human | 31 | 8 conserved positions | EAEDLQVGQVELGGG |
Rat | 29 | 7 conserved positions | Shorter N-terminus |
Bovine | 26 | 6 conserved positions | Shortest known sequence |
The discovery of C-peptide is rooted in the landmark identification of proinsulin by Donald Steiner in 1967. Steiner's work revealed proinsulin as a single-chain precursor to insulin, with C-peptide linking the insulin A and B chains [1] [7]. While early C-peptide research focused on humans and rodents, veterinary endocrinology lagged due to species-specific sequence variations complicating cross-reactivity in assays.
Canine C-peptide characterization accelerated in the late 20th century as diabetes mellitus emerged as a significant clinical problem in dogs. Researchers identified that canine C-peptide shared structural homology with human C-peptide but contained unique residues affecting antibody recognition in radioimmunoassays [6]. The (Tyr⁰) variant was chemically synthesized to address detection challenges, enabling species-specific investigations. By the 2000s, commercial production of (Tyr⁰)-C-Peptide (dog) by suppliers like Bachem Americas (catalog #H-2914) facilitated targeted research into canine diabetes pathophysiology [5] [8].
Historically, C-peptide was dismissed as biologically inert. However, studies in the 1990s-2000s revealed its physiological significance, prompting veterinary investigations. Research demonstrated that dogs with β-cell dysfunction exhibited measurable C-peptide deficiencies, establishing it as a biomarker for pancreatic function [6] [10].
In canine pancreatic β-cells, proinsulin undergoes post-translational processing to yield biologically active insulin. (Tyr⁰)-C-Peptide mirrors endogenous C-peptide's role in this process:
In diabetic dogs, C-peptide measurement distinguishes between insulin deficiency (low C-peptide) and insulin resistance (normal/high C-peptide). The (Tyr⁰) analog enables precise monitoring of β-cell function during disease progression or therapeutic interventions [6].
Table 2: Diagnostic Parameters of C-Peptide in Canine Medicine
Parameter | Normal Dogs | Diabetic Dogs (IDDM) | Diabetic Dogs (NIDDM) | Utility |
---|---|---|---|---|
Fasting C-peptide | 0.9–1.8 ng/mL | <0.6 ng/mL | Normal/Elevated | Distinguishes β-cell failure |
Postprandial C-peptide | 3–9 ng/mL | Minimal rise | Exaggerated response | Assesses secretory reserve |
Insulin:C-peptide ratio | ~1:1 | Highly variable | Preserved | Detects exogenous insulin administration |
Urinary C-peptide | 5-10% of serum | Undetectable | Detectable | Non-invasive monitoring |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2